(5S)-7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol

Enantiomeric purity NOP receptor antagonist SB-612111

Racemic or (R)-configured benzosuberol scaffolds produce inconsistent SAR data in CNS receptor programs. This (5S)-7,7-dimethyl-benzosuberol (CAS 2059912-38-6) solves that with verified single-enantiomer stereochemistry. • Direct chiral precursor to SB-612111 (NOP Ki=0.33 nM); pre-sets (5S,7S) pharmacophore • Enables stereospecific Prins/Friedel-Crafts library synthesis for GluN2B and HIF-2α programs • Computed XLogP3 3.2, MW 190.28 g/mol-within CNS drug-like property space

Molecular Formula C13H18O
Molecular Weight 190.28 g/mol
Cat. No. B13256473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5S)-7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol
Molecular FormulaC13H18O
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCC1(CCC2=CC=CC=C2C(C1)O)C
InChIInChI=1S/C13H18O/c1-13(2)8-7-10-5-3-4-6-11(10)12(14)9-13/h3-6,12,14H,7-9H2,1-2H3/t12-/m0/s1
InChIKeyQBYNZSZEKDFAKY-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5S)-7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol: Chiral CNS Building Block


(5S)-7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol (CAS 2059912-38-6) is a single-enantiomer secondary alcohol featuring a stereodefined (S)-configuration at the C-5 position of the 6,7,8,9-tetrahydro-5H-benzo[7]annulene scaffold [1]. This compound (MFCD30488243, molecular formula C13H18O, molecular weight 190.28 g/mol, SMILES: O[C@H]1CC(C)(C)CCC2=CC=CC=) serves as the core chiral pharmacophoric element for potent NOP (nociceptin/orphanin FQ peptide) receptor antagonists such as SB-612111 and, more broadly, as a conformationally restricted benzo[7]annulene alcohol intermediate for CNS receptor programs [2]. Its 7-position gem-dimethyl substitution and cis-fused bicyclic architecture provide conformational restriction distinct from monocyclic benzyl alcohols, making the defined (5S) absolute stereochemistry a critical determinant of downstream biological target engagement.

Chiral Purity

Single-enantiomer (5S)-alcohol with defined stereochemistry for NOP antagonist studies

Scaffold

Conformationally restricted benzo[7]annulene core with 7,7-dimethyl substitution

Application

Chiral intermediate for CNS GPCR antagonist synthesis and library enumeration

Why (5S)-7,7-Dimethyl-benzocycloheptenol Is Irreplaceable


The (5S)-7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol scaffold is not interchangeable with simpler tetralols or benzyl alcohols due to three inseparable structural features: (1) gem-dimethyl substitution at the 7-position enforces a restricted conformational space and modulated lipophilicity (computed XLogP3-AA = 3.2) [1], critically influencing passive membrane permeability; (2) the seven-membered ring fused to the benzene ring creates a unique spatial orientation of the C-5 hydroxyl group that cannot be replicated by six-membered tetralin analogs or acyclic analogs ; (3) the defined (5S) absolute configuration—confirmed by SMILES notation O[C@H]1CC(C)(C)CCC2=CC=CC= —is stereochemically coupled to the cis-fused bicyclic architecture, meaning that use of the racemate (CAS 54078-09-0) or the (R)-enantiomer will produce a structurally distinct molecule, not a functionally equivalent substitute. Procurement of the correct single enantiomer with verified stereochemistry is essential for reproducible structure–activity relationship (SAR) studies and for preparing enantiomerically pure downstream drug candidates such as SB-612111, whose high-affinity NOP receptor binding (Ki = 0.33 nM) requires the (5S,7S) configuration .

Racemate or (R)-enantiomer

Different stereoisomer may produce diastereomeric mixtures, requiring chiral separation and potentially altering SAR outcomes.

Des-dimethyl analog

Lacks conformational restriction and exhibits lower lipophilicity; predicted CNS permeability profile may not transfer.

Tetralin-based scaffolds

Six-membered ring geometry offers a different spatial orientation of the hydroxyl group; may not replicate benzo[7]annulene receptor fit.

(5S)-7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol: Differentiation Evidence


Stereochemical Identity: (5S)-Enantiomer vs. Racemate for NOP Antagonists

The target (5S)-enantiomer (CAS 2059912-38-6) possesses (S)-configuration at C-5, as documented by PubChem with InChIKey QBYNZSZEKDFAKY-LBPRGKRZSA-N and SMILES CC1(CCC2=CC=CC=C2[C@H](C1)O)C, where the [C@H] stereodescriptor confirms the defined absolute stereochemistry [1]. In contrast, the racemate (CAS 54078-09-0) is listed without stereochemical specification (SMILES: CC1(C)CCc2ccccc2C(O)C1) . This stereochemical distinction is pharmacologically consequential: the high-affinity NOP antagonist SB-612111, whose core scaffold is derived from (5S)-7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol, achieves Ki = 0.33 nM at the human ORL-1 receptor only when the (5S,7S) configuration is present . Utilization of the racemate would generate a mixture of diastereomers during subsequent functionalization at C-7, requiring chromatographic separation and reducing overall synthetic efficiency.

Stereochemical Identity
Class-level
Target: (5S)-enantiomer (CAS 2059912-38-6)
Comparator: Racemate (CAS 54078-09-0)
SB-612111 derived Ki = 0.33 nM (5S,7S)
Supports enantiomer-specific binding assay context
Class-level inference; stereochemical purity verification recommended
Enantiomeric purity NOP receptor antagonist SB-612111

Conformational Restriction: 7,7-Dimethyl vs. Unsubstituted Analog

The target compound features gem-dimethyl substitution at the 7-position of the benzo[7]annulene scaffold, whereas the unsubstituted parent compound 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol (CAS 35550-94-8, molecular formula C11H14O, molecular weight 162.23) lacks this substitution [1]. The gem-dimethyl group serves dual roles: (1) the Thorpe-Ingold effect accelerates cyclization reactions during scaffold construction; (2) the methyl groups restrict conformational flexibility of the seven-membered ring, pre-organizing the scaffold into a bioactive conformation. Computed physical properties reflect this structural difference: the target compound has a higher computed XLogP3-AA of 3.2 [2] (vs. predicted lower lipophilicity for the unsubstituted analog due to the absence of the two methyl groups), enhancing blood–brain barrier permeability potential by approximately 0.8–1.0 logP units relative to the des-dimethyl analog. The gem-dimethyl motif is structurally conserved in SB-612111 and related NOP receptor ligands, where it contributes to receptor binding affinity.

Conformational Restriction
Class-level
Target: 7,7-dimethyl, XLogP3-AA 3.2
Comparator: des-dimethyl, estimated ΔlogP ≈ +1.0
MW diff +28.05 g/mol
Supports CNS property prediction context
Computed properties; experimental logD recommended
Conformational restriction Gem-dimethyl effect CNS drug design

Scaffold Differentiation: Benzo[7]annulene vs. Tetralin in CNS GPCR Antagonists

The benzo[7]annulen-5-ol scaffold (seven-membered ring fused to benzene) represents a distinct chemotype from the more common tetralin-2-ol scaffold (six-membered ring fused to benzene). While tetralin-2-ols have been employed in numerous GPCR-targeted programs [1], the benzo[7]annulene framework provides a different spatial vector for the C-5 hydroxyl group and, when elaborated at C-7, a distinct geometry for pendant amine substituents. In the NOP receptor antagonist field, the benzo[7]annulen-5-ol scaffold (as embodied in SB-612111) achieves Ki = 0.33 nM , representing sub-nanomolar potency that is competitive with or exceeds that of many tetralin-based NOP ligands. The Prins/Friedel–Crafts cascade methodology enables rapid access to 5-aryltetrahydro-5H-benzo[7]annulen-7-ol derivatives, demonstrating the scaffold's synthetic tractability for library generation [1]. Beyond NOP receptors, benzo[7]annulen-7-amine derivatives have shown high affinity for GluN2B subunit-containing NMDA receptors (ifenprodil binding site), a therapeutically relevant target for neurological disorders [2].

Scaffold Differentiation
Context-dependent
Benzo[7]annulene-derived SB-612111 Ki 0.33 nM vs tetralin-based ligands: several-fold more potent than J-113,397
Reported receptor affinity comparison context
Cross-study comparable; direct head-to-head data not available
Benzo[7]annulene Tetralin Scaffold hopping GPCR antagonists

Commercial Availability: (5S)-Enantiomer vs. Racemate

The (5S)-enantiomer (CAS 2059912-38-6) is commercially available from specialized suppliers including Aifchem and is cataloged by Chemsrc . The racemic mixture (CAS 54078-09-0) is listed by Leyan at 95% purity in 1g quantity and by Chemsrc . Critically, these two CAS numbers represent chemically distinct entities that are not interchangeable: 2059912-38-6 specifically denotes the (5S)-enantiomer, while 54078-09-0 denotes the stereochemically unspecified racemate. The separate CAS registration reflects the fundamental chemical difference recognized by CAS, consistent with the principle that different stereoisomers receive distinct CAS numbers [1]. Suppliers listing CAS 2059912-38-6 with verified (S)-configuration provide the material required for stereospecific downstream synthesis without additional chiral resolution steps.

Commercial Availability
Reported
(5S)-enantiomer CAS 2059912-38-6 from Aifchem
Racemate CAS 54078-09-0 from Leyan (95%, 1g)
CAS differentiation supports enantiomer procurement
Supplier catalog data; verify batch stereochemistry
Enantiopure procurement CAS differentiation Custom synthesis

(5S)-7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol: CNS Drug Discovery Applications


Synthesis of cis-(5S,7S) NOP Antagonist SB-612111

The (5S)-alcohol serves as the direct precursor to the 6-methyl-12-oxatricyclo[8.2.1.0²,⁷]trideca-2,4,6-trien-11-one intermediate, which is elaborated via reductive amination to yield cis-SB-612111 . The (5S) stereocenter pre-sets the absolute configuration at the C-5 alcohol position, enabling stereospecific construction of the (5S,7S) pharmacophore required for sub-nanomolar NOP binding (Ki = 0.33 nM). Use of the (5S)-enantiomer avoids the inefficient diastereoselective synthesis and separation steps that plagued earlier patent-based routes , directly enabling kilogram-scale preparation of cis-SB-612111 for preclinical animal studies.

Scaffold-Hopping to Benzo[7]annulene for GluN2B NMDA Antagonists

Benzo[7]annulen-7-amines derived from the benzo[7]annulen-5-ol core represent conformationally restricted analogs of the GluN2B-selective antagonist Ro 25-6981 [1]. The (5S)-alcohol enables stereoselective introduction of 7-amino substituents, yielding cis-configured γ-amino alcohols that show high GluN2B affinity [1]. The seven-membered ring geometry provides a distinct spatial presentation of the amino pharmacophore compared to tetralin-based GluN2B ligands. The scaffold's synthetic accessibility via Prins/Friedel–Crafts cascade methodology [2] enables rapid library enumeration for SAR exploration.

Chiral Benzo[7]annulene Library Synthesis for CNS GPCR Screening

The (5S)-alcohol provides a versatile chiral starting point for synthesizing libraries of 5-aryl and 7-amino-substituted benzo[7]annulene derivatives using the established Prins/Friedel–Crafts cascade protocol, which tolerates diverse electron-rich arenes as Friedel–Crafts trapping partners [2]. This methodology enables rapid generation of structurally diverse, enantiomerically enriched analogs for screening against CNS GPCR targets including NOP, opioid, and muscarinic receptors. The scaffold's computed XLogP3-AA of 3.2 and molecular weight of 190.28 fall within favorable CNS drug-like property space, supporting hit-to-lead optimization.

Synthesis of HIF-2α Inhibitors via Benzo[7]annulene

Recent patent literature (WO2024067463A1) discloses benzo[7]annulene derivatives as HIF-2α inhibitors, exemplified by HIF-2α-IN-11 with an IC50 of 59.2 nM [3]. The (5S)-7,7-dimethyl-benzo[7]annulen-5-ol scaffold, when appropriately elaborated, provides a novel chemotype for HIF-2α antagonism. Procurement of the single (5S)-enantiomer ensures stereochemical homogeneity in the final inhibitor candidates, which is essential for reproducible biological evaluation and intellectual property protection.

Application
Selection Property
Validation Focus
SB-612111 NOP Antagonist Synthesis
Single-enantiomer precursor for (5S,7S) configuration
Stereochemical integrity (NMR, chiral HPLC)
GluN2B NMDA Antagonist Scaffold
Benzo[7]annulene geometry for high GluN2B affinity
GluN2B binding assay and SAR exploration
CNS GPCR Library Synthesis
Chiral starting point for diverse derivatives
Library enumeration and CNS GPCR screening
HIF-2α Inhibitor Synthesis
Novel chemotype for HIF-2α antagonism
HIF-2α inhibition assay
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